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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzaldehyde

Cat. No.: B1606155 Get Quote

Abstract: 2-Amino-5-methoxybenzaldehyde (CAS: 26831-52-7) is a cornerstone building

block in medicinal chemistry, prized for its trifunctional nature which enables the efficient

construction of diverse and complex heterocyclic scaffolds. The strategic positioning of an

amine, an aldehyde, and an electron-donating methoxy group on the aromatic ring provides a

versatile platform for synthesizing privileged structures such as quinolines and quinazolines.

These heterocycles are central to numerous pharmacologically active agents, demonstrating a

wide range of therapeutic activities including anticancer and antimicrobial effects. This guide

offers an in-depth exploration of the synthetic utility of 2-Amino-5-methoxybenzaldehyde,

presenting detailed protocols, mechanistic insights, and a review of the biological activities of

its derivatives to empower researchers in drug discovery and development.

Introduction: The Strategic Value of a Trifunctional
Precursor
In the landscape of synthetic medicinal chemistry, the efficiency of a drug discovery program is

often dictated by the strategic choice of starting materials. 2-Amino-5-methoxybenzaldehyde
emerges as a molecule of significant value due to its inherent structural attributes. The ortho-

disposition of the amino (-NH₂) and formyl (-CHO) groups facilitates a range of classical and

novel cyclization reactions, most notably the Friedländer annulation for quinoline synthesis. The

methoxy (-OCH₃) group at the 5-position not only influences the electronic properties of the

ring, modulating reactivity, but also serves as a key interaction point in drug-receptor binding or

as a handle for further functionalization.
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This combination of reactive sites in a single, readily available molecule allows for a high

degree of atom economy and synthetic convergence, enabling chemists to rapidly access

libraries of compounds for biological screening. Its application spans the synthesis of kinase

inhibitors, antimicrobial agents, and other therapeutic candidates, making it an indispensable

tool for the modern medicinal chemist.

Physicochemical and Structural Data
A thorough understanding of a reagent's properties is fundamental to its effective application in

synthesis.

Property Value Source

CAS Number 26831-52-7 [1]

Molecular Formula C₈H₉NO₂ [1]

Molecular Weight 151.16 g/mol [1]

IUPAC Name
2-amino-5-

methoxybenzaldehyde
[1]

Appearance
Yellow to brown crystalline

powder

Solubility
Soluble in ethanol, DMSO,

DMF

Core Synthetic Applications: A Gateway to
Privileged Scaffolds
The primary utility of 2-Amino-5-methoxybenzaldehyde lies in its role as a precursor to N-

heterocycles, which are foundational scaffolds in a vast number of approved drugs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methoxybenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methoxybenzaldehyde
https://www.benchchem.com/product/b1606155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reactions

Resulting Bioactive Scaffolds

2-Amino-5-methoxybenzaldehyde

Friedländer Annulation
(+ Active Methylene Compound)

Reactant

Condensation / Cyclization
(+ Amines, Amides, etc.)

Reactant

Schiff Base Formation
(+ Primary Amines)

Reactant

Quinolines

Yields

Quinazolines / Quinazolinones

Yields

Chalcone Intermediates

Yields

Workflow: From Precursor to Bioactive Scaffolds.

Click to download full resolution via product page

Fig. 1: Synthetic pathways originating from 2-Amino-5-methoxybenzaldehyde.

Synthesis of Quinolines via Friedländer Annulation
The quinoline core is a classic "privileged structure" in medicinal chemistry, found in drugs

ranging from the antimalarial chloroquine to modern kinase inhibitors. The Friedländer

synthesis is one of the most direct methods for its construction, involving the condensation of a

2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to

a carbonyl.[2] 2-Amino-5-methoxybenzaldehyde is an ideal substrate for this reaction.

Causality of the Reaction: The reaction is typically catalyzed by a base (e.g., KOH, piperidine)

or an acid (e.g., p-TsOH). The base deprotonates the active methylene compound, generating

a nucleophilic enolate which attacks the electrophilic aldehyde carbon of 2-Amino-5-
methoxybenzaldehyde. Subsequent intramolecular cyclization via attack of the aniline

nitrogen onto the ketone carbonyl, followed by dehydration, yields the aromatic quinoline ring.

[2][3]
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Friedländer Annulation Mechanism
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Mechanism of the Friedländer quinoline synthesis.
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Fig. 2: Simplified mechanism of the Friedländer quinoline synthesis.

Synthesis of Quinazolines and Quinazolinones
Quinazolines and their corresponding ketones, quinazolinones, are another class of

heterocycles with profound medicinal importance, most notably as epidermal growth factor

receptor (EGFR) inhibitors like gefitinib and erlotinib used in cancer therapy.[4][5] The synthesis

often involves the reaction of a 2-amino benzaldehyde derivative with compounds like amines,

amides, or nitriles, followed by cyclization and oxidation.[6]

Synthetic Rationale: A common route involves the initial condensation of 2-Amino-5-
methoxybenzaldehyde with an amine to form a Schiff base. This intermediate can then

undergo cyclization with various reagents or be oxidized to form the quinazoline core.

Alternatively, reaction with isocyanates or amides can directly lead to quinazolinone structures.

[7][8]

Biological Activities of Derived Compounds
The true value of 2-Amino-5-methoxybenzaldehyde is realized in the biological activities of

the molecules it helps create.

Anticancer Activity
Derivatives of 2-Amino-5-methoxybenzaldehyde have shown significant promise as

anticancer agents. Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide

moiety (derived from the corresponding benzoic acid) have been synthesized and

demonstrated potent activity as EGFR inhibitors for non-small cell lung cancer (NSCLC).[4] In
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one study, compounds 5d and 5h, derived from this scaffold, exhibited IC₅₀ values of 95 nM

and 71 nM, respectively, against the EGFR kinase, outperforming existing drugs like Gefitinib.

[4] Other research has focused on 2-aminobenzamide derivatives as histone deacetylase

(HDAC) inhibitors, which have shown antitumor effects in xenograft models.[9]

Table 1: Selected Anticancer Activities of 2-Amino-5-methoxybenzaldehyde Derivatives

Compound
Class

Target
Cell Line /
Assay

IC₅₀ / Activity
Metric

Reference

Pyrimidine

Derivatives
EGFR Kinase

in vitro kinase

assay

71 nM

(Compound 5h)
[4]

2-

Aminobenzamide

Series

HDAC1/2 HCT116 cells
T/C: 47% @

80mg/kg
[9]

Betti Base

Derivatives
Multiple

BxPC-3

(pancreatic)

13.26 µM - 54.55

µM
[10]

T/C: Treatment vs. Control tumor volume percentage.

Antimicrobial Activity
The versatile reactivity of the amino and aldehyde groups allows for the synthesis of Schiff

bases and chalcones, classes of compounds known for their antimicrobial properties. While

direct studies on 2-Amino-5-methoxybenzaldehyde are less common, extensive research on

structurally related methoxy-amino chalcones demonstrates their potential. For example, (E)-1-

(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed strong antimicrobial activity

against E. coli, S. aureus, and C. albicans, comparable to standard drugs.[11] The mechanism

is often attributed to the inhibition of essential enzymes like dihydropteroate synthase (DHPS).

[11] This suggests that derivatives of 2-Amino-5-methoxybenzaldehyde are a promising

starting point for developing new antimicrobial agents.

Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating and provide

clear, actionable steps for laboratory synthesis.
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Protocol 1: Synthesis of 6-Methoxy-2-phenylquinoline
via Friedländer Annulation
This protocol describes the base-catalyzed condensation of 2-Amino-5-
methoxybenzaldehyde with acetophenone.

Materials & Equipment:

2-Amino-5-methoxybenzaldehyde (1.0 eq)

Acetophenone (1.1 eq)

Potassium Hydroxide (KOH) (2.0 eq)

Ethanol (solvent)

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Thin Layer Chromatography (TLC) apparatus

Rotary evaporator

Recrystallization apparatus

Step-by-Step Procedure:

Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-5-methoxybenzaldehyde
(e.g., 1.51 g, 10 mmol) and ethanol (40 mL). Stir until the solid dissolves.

Reagent Addition: Add acetophenone (e.g., 1.32 g, 11 mmol) to the solution.

Catalyst Introduction: Carefully add powdered potassium hydroxide (e.g., 1.12 g, 20 mmol).

The addition of a strong base is crucial to deprotonate the α-carbon of acetophenone,

generating the reactive enolate nucleophile required for the initial C-C bond formation.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous

stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile

phase). The reaction is typically complete within 4-6 hours.
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Work-up: Once the reaction is complete (disappearance of starting material), cool the flask to

room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate

should form.

Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold

water to remove residual KOH and other water-soluble impurities.

Purification: Purify the crude product by recrystallization from hot ethanol to yield pure 6-

Methoxy-2-phenylquinoline as a crystalline solid.

Characterization:

Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry

(HRMS).

The expected ¹H NMR will show characteristic signals for the quinoline core protons and the

phenyl and methoxy substituents.

HRMS should confirm the expected molecular formula (C₁₆H₁₃NO) and mass.

Protocol 2: Synthesis of a 6-Methoxy-2-substituted-
quinazoline
This protocol outlines a two-step synthesis involving Schiff base formation followed by oxidative

cyclization.
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2-Amino-5-methoxybenzaldehyde
+ R-NH₂ (e.g., Benzylamine)

Step 1: Schiff Base Formation
(Ethanol, Acetic Acid cat.)

N-Benzylidene Intermediate

Step 2: Oxidative Cyclization
(e.g., I₂ in DMSO or DDQ)

6-Methoxy-2-phenyl-quinazoline

Two-step synthesis of a quinazoline derivative.
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Fig. 3: Experimental workflow for quinazoline synthesis.

Materials & Equipment:

2-Amino-5-methoxybenzaldehyde (1.0 eq)

Benzylamine (1.0 eq)

Iodine (I₂) (1.2 eq) or DDQ

Ethanol, Dimethyl Sulfoxide (DMSO)

Round-bottom flasks, magnetic stirrer, heating mantle

Standard work-up and purification equipment

Step-by-Step Procedure:
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Schiff Base Formation: Dissolve 2-Amino-5-methoxybenzaldehyde (10 mmol) in ethanol

(30 mL) in a round-bottom flask. Add benzylamine (10 mmol) followed by a catalytic amount

of glacial acetic acid (2-3 drops). The acid catalyzes the dehydration step in imine formation.

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the

formation of the Schiff base is complete.

Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The

resulting crude Schiff base is often used directly in the next step without further purification.

Oxidative Cyclization: Dissolve the crude intermediate in DMSO (25 mL). Add Iodine (12

mmol). The I₂/DMSO system acts as an oxidant to facilitate the C-H amination and

subsequent aromatization to the stable quinazoline ring.

Heating: Heat the reaction mixture to 100-120°C for 6-8 hours. Monitor by TLC.

Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. A precipitate will form.

Isolation & Purification: Collect the solid by filtration, wash with water, and purify by column

chromatography or recrystallization to obtain the final quinazoline product.

Characterization:

Confirm the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion
2-Amino-5-methoxybenzaldehyde is a powerful and economically viable precursor for

accessing high-value heterocyclic scaffolds in medicinal chemistry. Its trifunctional nature

enables convergent and efficient syntheses of quinolines, quinazolines, and other structures

central to the development of novel therapeutics. The protocols and data presented herein

underscore its versatility and provide a solid foundation for researchers aiming to leverage this

key building block in their drug discovery programs. Future explorations will undoubtedly

continue to uncover new reactions and applications, further cementing its role in the synthesis

of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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